Hypaconitine
Übersicht
Beschreibung
Hypaconitine is an active diterpene alkaloid derived from Aconitum species . It’s known to inhibit TGF-β1-induced epithelial–mesenchymal transition . It’s also found to be one of the main aconitum alkaloids in Aconitum carmichaelii, which is considered effective on cardiovascular disease .
Molecular Structure Analysis
Hypaconitine has a molecular formula of C33H45NO10 . Its average mass is 615.711 Da and its monoisotopic mass is 615.304321 Da .Chemical Reactions Analysis
There are sensitive methods for measuring Hypaconitine and other Aconitum alkaloids in human body fluids and Aconitum tubers . These methods are important for detecting and quantifying Aconitum alkaloids due to their high toxicity .Physical And Chemical Properties Analysis
Hypaconitine has a molecular weight of 615.71 . It’s stored at -20°C as a powder .Wissenschaftliche Forschungsanwendungen
Summary of the Application
Hypaconitine (HC) is one of the main aconitum alkaloids in Aconitum carmichaelii (AC), which is considered to be effective on cardiovascular disease, although it also has high toxicity . The study aimed to compare the pharmacokinetics of HC in rat plasma after oral administration of HC, AC extract and Sini Decoction (SND), and investigate the effect of other two herbal ingredients on absorption, metabolism and elimination of HC .
Methods of Application or Experimental Procedures
A sensitive and specific LC-MS/MS method was developed to determine HC in rat plasma. Eighteen male Sprague-Dawley rats were randomly assigned to three groups: HC, AC and SND group. Plasma concentrations of HC were determined at designated points after oral administration, and main pharmacokinetic parameters were estimated .
Results or Outcomes
There was an obvious difference on the pharmacokinetic parameters among three groups. Compared with AC group, Tmax, Cmax, k, AUC(0-24) and AUC(0-∞) decreased in SND group, while t1/2 and MRT had been lengthened, which indicated that the ingredients in other two herbs could influence the pharmacokinetic behavior of HC .
Protective Effects of Hypaconitine Against Chronic Heart Failure
Summary of the Application
The study aimed to determine the protective effects of hypaconitine (HA) and glycyrrhetinic acid (GA) against chronic heart failure (CHF) in rats and to explore the underlying molecular mechanisms .
Methods of Application or Experimental Procedures
The CHF rat model was established by transverse-aortic constriction (TAC) operation. Transthoracic echocardiography and hematoxylin eosin (HE) staining were used to evaluate the pathophysiological and histopathological changes of CHF model .
Results or Outcomes
After applied the HA+GA, the cardiac tissue and structure were obviously improved, and the HA+GA treatment also significantly reduced the plasma levels of TCHO and TG in the CHF rats. The expression of FGF2 and VEGFA protein was up-regulated and the expression of eNOS protein was down-regulated in the ventricular tissues of CHF rats, which was significantly restored after HA+GA treatment .
Hypaconitine in Pain Management
Summary of the Application
Hypaconitine is one of the main bioactive ingredients in Aconitum carmichaelii, which is widely used in traditional Chinese multi-herbal formulae for its analgesic and anti-inflammatory actions . The analgesic effect of hypaconitine is believed to be due to its ability to interact with voltage-gated sodium channels, which play a crucial role in the generation and conduction of action potentials in neurons .
Methods of Application or Experimental Procedures
In pain management studies, hypaconitine is often administered orally or injected subcutaneously. The dosage and frequency of administration depend on the specific condition being treated and the individual patient’s response .
Hypaconitine in Cardiovascular Disease Treatment
Summary of the Application
Hypaconitine has been found to have cardiotonic actions, making it a potential treatment for cardiovascular diseases . It is believed to exert its effects by modulating ion channels in the heart, thereby affecting the heart’s electrical activity .
Methods of Application or Experimental Procedures
In studies investigating the use of hypaconitine in cardiovascular disease treatment, it is typically administered orally or intravenously. The specific dosage and frequency of administration depend on the severity of the disease and the individual patient’s response .
Hypaconitine in Neurological Disorders
Summary of the Application
Hypaconitine is one of the main bioactive ingredients in Aconitum carmichaelii, which is widely used in traditional Chinese multi-herbal formulae for its analgesic and anti-inflammatory actions . It has been reported to possess significant pharmacological properties for curing various diseases, especially neuronal disorders .
Methods of Application or Experimental Procedures
In studies investigating the use of hypaconitine in the treatment of neurological disorders, it is typically administered orally or intravenously. The specific dosage and frequency of administration depend on the severity of the disease and the individual patient’s response .
Hypaconitine in Kidney Related Disorders
Summary of the Application
Traditionally, Aconitum species have been used for the treatment of different human ailments, especially kidney related disorders . Hypaconitine, being one of the main bioactive ingredients in Aconitum carmichaelii, plays a significant role in this application .
Methods of Application or Experimental Procedures
In studies investigating the use of hypaconitine in the treatment of kidney related disorders, it is typically administered orally or intravenously. The specific dosage and frequency of administration depend on the severity of the disease and the individual patient’s response .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45NO10/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32/h7-11,19-28,36,38H,12-16H2,1-6H3/t19-,20+,21-,22+,23+,24-,25?,26+,27-,28+,30+,31-,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDOCHXHMJHKRW-VHQVDBNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]12[C@@H]3[C@@H](C[C@@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](CC[C@@]7([C@H]5[C@H]([C@H]2C6N(C7)C)OC)COC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988763 | |
Record name | 8-(Acetyloxy)-13,15-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hypaconitine | |
CAS RN |
6900-87-4 | |
Record name | 8-(Acetyloxy)-13,15-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6900-87-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.